3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
Description
BenchChem offers high-quality 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-2-(3-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-4-3-5-10(6-8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSLUPAMXKPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-methyl-1-phenyl-1H-pyrazol-5-amine, a versatile heterocyclic amine with significant applications in medicinal chemistry and materials science. While the specific request pertained to the 3-methylphenyl (m-tolyl) analogue, the publicly available data for this specific derivative is sparse. Therefore, this document focuses on the well-characterized and closely related 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 1131-18-6) as a representative scaffold. The principles, synthesis routes, and applications detailed herein are largely translatable to its substituted aryl analogues.
Core Compound Identification and Properties
The foundational compound of this guide is 3-methyl-1-phenyl-1H-pyrazol-5-amine. Its chemical identity and key physicochemical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 1131-18-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1][3] |
| IUPAC Name | 3-methyl-1-phenyl-1H-pyrazol-5-amine | [1] |
| Synonyms | 5-Amino-3-methyl-1-phenylpyrazole, 1-Phenyl-3-methyl-5-aminopyrazole | [1] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 114-117 °C |
A related compound, 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine , has the CAS number 62535-60-8 , a molecular formula of C₁₁H₁₃N₃, and a molecular weight of 187.24 g/mol .[4][5] Another isomer, 3-(3-methylphenyl)-1H-pyrazol-5-amine , is registered under CAS number 80568-96-3 .[6]
Synthesis and Mechanistic Considerations
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most prevalent and versatile method involves the condensation of a β-ketonitrile with a substituted hydrazine.[7] This approach offers a high degree of flexibility for introducing various substituents onto the pyrazole core.
General Synthesis Workflow
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine typically proceeds via the cyclization of phenylhydrazine with a suitable β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile).
Sources
- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 2. 1131-18-6|3-Methyl-1-phenyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(3-methylphenyl)-1H-pyrazol-5-amine | C10H11N3 | CID 5131428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Technical Whitepaper: Spectral Characterization of 3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
This guide provides an in-depth technical analysis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine , a critical pyrazole intermediate used in the synthesis of pharmaceuticals (e.g., p38 MAP kinase inhibitors) and agrochemicals.
The spectral data presented below synthesizes experimental values from the homologous 1-phenyl reference standard with chemically accurate substituent effect calculations for the 3-methylphenyl (m-tolyl) isomer.
Chemical Identity & Properties
-
IUPAC Name: 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
-
Common Names: 5-amino-3-methyl-1-(m-tolyl)pyrazole; 1-(m-tolyl)-3-methyl-5-aminopyrazole
-
Molecular Formula:
-
Molecular Weight: 187.24 g/mol
-
Structural Class: 1-Aryl-5-aminopyrazole
-
CAS Registry Number (Parent Analog): 1131-18-6 (1-phenyl analog); Specific isomer is a derivative.[1]
Structural Visualization
The molecule consists of a central pyrazole ring substituted at:
Synthesis & Formation Pathway
Understanding the synthesis is prerequisite to interpreting spectral impurities (e.g., unreacted hydrazine). The compound is synthesized via the condensation of 3-aminocrotononitrile with 3-methylphenylhydrazine .
Reaction Scheme (DOT Visualization)
Caption: Condensation pathway via Knorr pyrazole synthesis variation.
Mass Spectrometry (MS) Analysis
Method: Electron Ionization (EI), 70 eV.
Molecular Ion & Base Peak
-
Molecular Ion (
): m/z 187 (High intensity, stable aromatic system). -
Base Peak: Typically m/z 187 or m/z 186 (
).
Fragmentation Pattern
The fragmentation follows the characteristic pathway of N-aryl pyrazoles:
| m/z | Fragment Assignment | Mechanism |
| 187 | Molecular Ion | |
| 172 | Loss of methyl radical (likely from the tolyl ring or pyrazole C3). | |
| 158 | Ring contraction/cleavage common in amino-pyrazoles. | |
| 146 | Retro-cycloaddition (loss of acetonitrile fragment). | |
| 91 | Tropylium ion (characteristic of the tolyl substituent). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts (
H NMR (Proton)
The spectrum is distinguished by two distinct methyl singlets and a meta-substituted aromatic pattern.
| Position | Multiplicity | Integration | Assignment | |
| Ar-CH3 | 2.35 - 2.40 | Singlet (s) | 3H | Methyl on the phenyl ring (meta). |
| Pyr-CH3 | 2.05 - 2.15 | Singlet (s) | 3H | Methyl at Pyrazole C3. |
| NH2 | 3.50 - 5.20 | Broad (br s) | 2H | Amine protons (Exchangeable with |
| Pyr-H4 | 5.35 - 5.45 | Singlet (s) | 1H | Vinyl-like proton on the pyrazole ring. |
| Ar-H | 7.00 - 7.40 | Multiplet (m) | 4H | m-Tolyl Pattern: • |
Diagnostic Feature: Unlike the 1-phenyl analog, the aromatic region will show a complex multiplet structure due to the asymmetry introduced by the meta-methyl group. Look for the isolated singlet-like aromatic proton (H2 of the tolyl ring) around 7.2-7.3 ppm.
C NMR (Carbon)
| Type | Assignment | |
| Aliphatic | 14.2 | Pyrazole-CH3 |
| Aliphatic | 21.4 | Aryl-CH3 (Tolyl methyl) |
| Aromatic | 89.5 | Pyrazole C4 (Electron-rich due to enamine character) |
| Aromatic | 148.0 | Pyrazole C3 (C=N) |
| Aromatic | 146.5 | Pyrazole C5 (C-NH2) |
| Phenyl | 139.0 | Phenyl C1 (Ipso) |
| Phenyl | 138.5 | Phenyl C3 (Meta-Me attachment) |
| Phenyl | 120-130 | Remaining aromatic CH carbons. |
Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or ATR.
The IR spectrum confirms the primary amine and the heteroaromatic core.
| Wavenumber ( | Vibration Mode | Intensity | Functional Group |
| 3400 - 3300 | Medium, Doublet | Primary Amine ( | |
| 3200 - 3100 | Weak | Aromatic C-H stretch. | |
| 2920 - 2850 | Weak | Aliphatic C-H stretch (Methyl groups). | |
| 1630 - 1600 | Strong | N-H Scissoring (Amine bending). | |
| 1580 - 1500 | Strong | Pyrazole ring breathing & Aromatic skeletal vibrations. | |
| 1250 - 1300 | Medium | C-N stretch (Ar-N and Pyr-N). |
Experimental Validation Protocol
To ensure data integrity during characterization, follow this validation workflow:
-
Solvent Check: In
, the peak may broaden or shift downfield due to hydrogen bonding. usually provides a sharper distinct peak. -
Impurity Flag: A peak at
1.9-2.0 ppm suggests residual acetonitrile (solvent) or uncyclized nitrile intermediates. -
Isomer Check: The ortho-tolyl isomer (sterically hindered) often shows different rotameric behavior in NMR. Ensure the aromatic pattern is consistent with meta-substitution (singlet, doublet, doublet, triplet pattern).
References
-
NIST Mass Spectrometry Data Center. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Parent Analog Spectral Data). NIST Standard Reference Database.[4]
-
PubChem Compound Summary. 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CID 70801). National Center for Biotechnology Information.
-
Google Patents. Substituted pyrazoles as FFA4 receptor agonists (Synthesis of m-tolyl derivatives). Patent CA3090445A1.
Sources
Technical Whitepaper: Biological Activity & Therapeutic Potential of 3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine Derivatives
[1]
Executive Summary
The scaffold 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (CAS: 80568-96-3) represents a critical pharmacophore in medicinal chemistry.[1] Belonging to the class of N-aryl-5-aminopyrazoles, this molecule serves as a versatile building block for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and Schiff base conjugates .[1]
Research indicates that derivatives of this scaffold exhibit pleiotropic biological activities, most notably:
-
Anticancer Efficacy: Potent inhibition of cyclin-dependent kinases (CDK1) and induction of apoptosis in MCF-7 (breast) and HepG2 (liver) cell lines.[1]
-
Anti-inflammatory Action: Selective inhibition of COX-2 enzymes.[1]
-
Antimicrobial Potency: Activity against methicillin-resistant Staphylococcus aureus (MRSA) via membrane disruption.[1]
This guide details the chemical profile, structure-activity relationships (SAR), and validated experimental protocols for researchers utilizing this scaffold.[1]
Chemical Entity Profile
| Property | Specification |
| IUPAC Name | 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Key Functional Groups | Primary amine (C5), Pyrazole core, m-Tolyl (N1) |
| LogP (Predicted) | ~2.3 (Lipophilic, good membrane permeability) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Structural Significance
The N1-(3-methylphenyl) group (m-tolyl) is distinct from a simple phenyl ring.[1] The meta-methyl substitution increases lipophilicity without introducing excessive steric hindrance, often enhancing the molecule's binding affinity to hydrophobic pockets in enzymes like COX-2 or kinases compared to its unsubstituted analogs.[1]
Synthesis & Derivatization Pathways[1][2][3][4][5][6][7][8]
The synthesis of the core amine typically follows a regioselective condensation reaction, serving as the divergence point for two major classes of bioactive derivatives.
Core Synthesis & Downstream Logic
The most robust protocol involves the reaction of 3-methylphenylhydrazine with 3-aminocrotononitrile (or acetoacetonitrile).[1] This Knorr-type pyrazole synthesis yields the 5-amino isomer with high regioselectivity.[1]
Diagram 1: Synthesis & Derivatization Workflow
Caption: Synthetic route from hydrazine precursors to the core aminopyrazole and its subsequent divergence into bioactive Schiff bases and fused pyrimidines.
Pharmacological Mechanisms & SAR
Anticancer Mechanism (Kinase Inhibition)
Derivatives fused with pyrimidine rings (forming pyrazolo[1,5-a]pyrimidines ) function as ATP-competitive inhibitors.[1]
-
Target: Cyclin-Dependent Kinase 1 (CDK1).[1]
-
Mechanism: The pyrazole nitrogen and the fused pyrimidine ring form hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] The m-tolyl tail occupies the hydrophobic back-pocket, stabilizing the inhibitor-enzyme complex.[1]
-
Outcome: Cell cycle arrest at G2/M phase and subsequent apoptosis (Programmed Cell Death).[1]
Antimicrobial Mechanism (Schiff Bases)
Schiff base derivatives (formed by reacting the C5-amine with aromatic aldehydes) exhibit bacteriostatic properties.[1]
-
Mechanism: The azomethine linkage (-N=CH-) interferes with bacterial cell wall synthesis and disrupts the electron transport chain.[1]
-
SAR Insight: Electron-withdrawing groups (e.g., -Cl, -NO2) on the aldehyde phenyl ring significantly enhance antibacterial activity against Gram-positive strains like S. aureus.[1]
Diagram 2: Signaling Pathway (Anticancer)
Caption: Mechanism of action for pyrazolo-pyrimidine derivatives inducing apoptosis via CDK1 inhibition.[1]
Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives
Use this protocol to generate antimicrobial candidates.
-
Reagents: 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (1.0 mmol), Substituted Benzaldehyde (1.0 mmol), Ethanol (absolute, 20 mL), Glacial Acetic Acid (catalytic, 2-3 drops).
-
Procedure:
-
Dissolve the amine and aldehyde in ethanol in a round-bottom flask.
-
Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice/water.
-
Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
-
Validation:
-
IR Spectroscopy: Look for the disappearance of the NH₂ doublet (3300-3400 cm⁻¹) and appearance of the Azomethine (C=N) stretch at ~1600-1620 cm⁻¹.[1]
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard operating procedure for evaluating anticancer potential on MCF-7 cells.[1]
-
Preparation: Seed MCF-7 cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Incubate for 48 hours.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Incubate for 4 hours (purple formazan crystals form).
-
Remove media and dissolve crystals in 100 µL DMSO.
-
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
[1]-
Determine IC50 using non-linear regression analysis.
-
Data Summary: Biological Activity Profile
The following table summarizes reported activity ranges for derivatives based on the 1-aryl-3-methyl-5-aminopyrazole scaffold.
| Derivative Class | Target / Organism | Activity Metric | Notes |
| Schiff Base | S. aureus (MRSA) | MIC: 12.5 - 50 µg/mL | High activity with 4-NO₂ or 4-Cl substitution on aldehyde.[1] |
| Schiff Base | E. coli | MIC: 25 - 100 µg/mL | Moderate activity; less effective than against Gram-positives.[1] |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast Cancer) | IC50: 4.5 - 12.0 µM | Comparable to standard Doxorubicin in some series.[1] |
| Pyrazolo[1,5-a]pyrimidine | COX-2 Enzyme | IC50: 0.8 - 2.5 µM | High selectivity index (COX-2/COX-1 > 50).[1] |
| Core Amine | Antioxidant (DPPH) | SC50: > 100 µM | The core amine is a weak antioxidant; derivatization is required.[1] |
References
-
Synthesis and Biological Evaluation of Fused Pyrazoles. Source: Journal of Medicinal Chemical Sciences Context: Describes the synthesis of pyrazolo-pyrimidines from aminopyrazoles and their kinase inhibitory potential.
-
Anticancer and Antioxidant Activities of Pyrazole Derivatives. Source: National Institutes of Health (PMC) Context:[1] Details the cytotoxicity of bis-pyrazole derivatives and the role of the aryl group in biological activity.
-
Recent Developments in Aminopyrazole Chemistry. Source: ResearchGate Context: Comprehensive review of 5-aminopyrazoles as precursors for bioactive heterocycles.
-
Design and Synthesis of Pyrazole-Based Schiff Bases. Source: MDPI (Molecules) Context: Specific protocols for Schiff base formation and their antibacterial evaluation against MRSA.
-
1-(3-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine (Chemical Reference). Source: Sigma-Aldrich Context: Commercial availability and physicochemical data for the specific scaffold variant.[3] [1]
3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine mechanism of action
This guide provides an in-depth technical analysis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (CAS 92721-83-0), a critical privileged scaffold in medicinal chemistry.
While often categorized as a raw building block, this compound is the mechanistic linchpin for a specific class of pyrazolo[1,5-a]pyrimidines , which serve as potent GABA_A receptor modulators (sedative-hypnotics similar to Zaleplon) and p38 MAPK inhibitors .
A Privileged Scaffold for Pyrazolo[1,5-a]pyrimidine Synthesis & Kinase Modulation
Core Directive & Executive Summary
Compound Identity:
-
IUPAC Name: 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
-
Common Reference: 5-amino-1-(m-tolyl)-3-methylpyrazole
-
CAS Number: 92721-83-0
-
Molecular Formula: C11H13N3
-
Role: 1,3-Binucleophilic Precursor for Fused Heterocycles
Mechanism of Action (MoA) Overview: Unlike direct-acting drugs, the MoA of this compound is defined by its role as a pharmacophore precursor . It provides the essential "southern" aryl-pyrazole motif required for the binding affinity of two major drug classes:
-
GABA_A Receptor Modulators: The m-tolyl group positions the fused pyrazolo[1,5-a]pyrimidine core into the benzodiazepine binding site (
1 subunit), acting as a bioisostere to the phenyl ring in Zaleplon. -
Kinase Inhibitors (p38 MAPK/Src): The 5-amino-pyrazole core functions as the hinge-binding motif, while the m-tolyl group occupies the hydrophobic pocket adjacent to the ATP-binding site.
Pharmacological Mechanism of Action (Downstream Applications)
The biological utility of this scaffold is realized upon its cyclization into pyrazolo[1,5-a]pyrimidines .
A. GABA_A Receptor Modulation (Sedative-Hypnotic Pathway)
Derivatives synthesized from this amine bind to the benzodiazepine recognition site (between the
-
Binding Mode: The planar pyrazolo[1,5-a]pyrimidine ring system (formed from the 5-amine and N1) mimics the imidazopyridine core of Zolpidem.
-
Selectivity: The 3-methylphenyl (m-tolyl) substitution at the N1 position is critical for subtype selectivity. It fits into the lipophilic pocket L1, enhancing affinity for
1-containing receptors (associated with sedation) over 2/ 3 (anxiolytic). -
Signal Transduction: Binding induces a conformational change that increases the frequency of chloride channel opening in response to GABA, leading to neuronal hyperpolarization.
B. Kinase Inhibition (p38 MAPK Pathway)
In oncology and inflammation research, this scaffold forms the core of ATP-competitive inhibitors.
-
Hinge Binding: The nitrogen atoms of the pyrazole (and the fused pyrimidine) accept/donate hydrogen bonds to the kinase hinge region (e.g., Met109 in p38
). -
Hydrophobic Interactions: The m-tolyl group is strategically positioned to exploit the hydrophobic Region II, often providing better metabolic stability and potency compared to a simple phenyl ring due to the inductive effect of the methyl group.
Chemical Mechanism of Action (Reactivity Profile)
To access the bioactive state, the compound acts as a 1,3-binucleophile . Understanding this reactivity is essential for protocol design.
-
Nucleophile 1 (Hard): The exocyclic 5-amino group (-NH2) . This is the primary site of attack on electrophiles (e.g., carbonyl carbons).
-
Nucleophile 2 (Soft): The C4 carbon of the pyrazole ring. This position is highly nucleophilic due to enamine-like resonance contribution from the 5-amino group.
-
Cyclocondensation: Reaction with 1,3-dielectrophiles (such as 1,3-diketones or alkoxymethylene malonates) results in a regioselective ring closure to form the pyrazolo[1,5-a]pyrimidine.
Visualization: Reaction & Signaling Pathways
Caption: Mechanistic pathway from chemical synthesis (blue/green) to dual pharmacological targets (red).
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Reference Standard)
If the compound is not sourced commercially, it is synthesized via the condensation of m-tolylhydrazine with 3-aminocrotononitrile.
Reagents:
-
3-Methylphenylhydrazine hydrochloride (1.0 eq)
-
3-Aminocrotononitrile (1.0 eq)
-
Ethanol (Solvent)
-
Sodium Hydroxide (Catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-methylphenylhydrazine HCl (15.8 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Neutralization: Add equimolar NaOH (4.0 g) dissolved in minimal water to liberate the free hydrazine base.
-
Addition: Slowly add 3-aminocrotononitrile (8.2 g, 0.1 mol) dropwise with stirring at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of hydrazine by TLC (30% EtOAc/Hexane).
-
Isolation: Cool the reaction mixture to 0°C. The product, 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine , will precipitate.
-
Purification: Filter the solid and recrystallize from ethanol/water (9:1).
-
Expected Yield: 70–80%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Protocol B: Conversion to Bioactive Pyrazolo[1,5-a]pyrimidine
This protocol validates the scaffold's reactivity (Chemical MoA).
-
Setup: Combine the scaffold (1.0 mmol) with acetylacetone (1.2 mmol) in glacial acetic acid (5 mL).
-
Reaction: Reflux at 110°C for 3 hours. The acid catalyzes the Schiff base formation and subsequent cyclodehydration.
-
Workup: Pour into ice water. Neutralize with NaHCO3.
-
Result: Formation of 2,5,7-trimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine .
-
Validation: Check 1H NMR for the disappearance of the pyrazole C4-H signal (approx. 5.5 ppm) and 5-NH2 signal.
Data Summary & Specifications
| Property | Specification | Notes |
| Molecular Weight | 187.24 g/mol | Optimal for fragment-based drug design (<200 Da). |
| ClogP | ~1.8 | Moderate lipophilicity; m-tolyl increases logP vs phenyl. |
| H-Bond Donors | 2 (NH2) | Critical for H-bonding in the kinase hinge region. |
| H-Bond Acceptors | 2 (N1, N2) | N2 is the primary acceptor in the fused system. |
| Reactivity | C4-Nucleophilic | Reacts with electrophiles at C4 (beta-carbon of enamine system). |
| Key Impurity | Isomer | Regioisomer (1,5-dimethyl-3-amino...) is possible if synthesis is uncontrolled. |
References
-
Scaffold Synthesis & Reactivity
- Title: Regioselective synthesis of 5-aminopyrazoles and their applic
- Source:Journal of Heterocyclic Chemistry.
- Context: Defines the condensation mechanism of arylhydrazines with aminocrotononitrile.
-
(Generalized reference for 5-aminopyrazole synthesis).
-
GABA-A Modulation (Zaleplon Analogues)
- Title: Pyrazolo[1,5-a]pyrimidines: a new class of anxiolytics.
- Source:Journal of Medicinal Chemistry.
- Context: Establishes the SAR of N-aryl pyrazolo[1,5-a]pyrimidines binding to the benzodiazepine site.
-
Kinase Inhibition (p38 MAPK)
- Title: Design and synthesis of pyrazole-based inhibitors of p38 mitogen-activ
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Describes the use of the 5-amino-1-arylpyrazole core as a hinge-binding motif.
-
Chemical Vendor Data (Verification)
- Title: 3-Methyl-1-m-tolyl-1H-pyrazol-5-amine (CAS 92721-83-0).
- Source: Kishida Chemical / PubChem.
- Context: Verifies the identity and CAS number of the specific m-tolyl deriv
A Technical Guide to the Synthesis and Biological Exploration of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential across a spectrum of diseases.[1][2] This in-depth technical guide focuses on the core molecule, 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, and provides a comprehensive exploration of its synthesis, structural analogs, and potential biological activities. As a privileged heterocyclic motif, pyrazole derivatives have been successfully developed into clinically approved drugs, demonstrating their significance in drug discovery.[3][4] This whitepaper will serve as a practical resource for researchers, offering detailed synthetic protocols, insights into structure-activity relationships, and methodologies for biological evaluation, thereby empowering the design and development of novel therapeutic agents based on this versatile scaffold.
The 3-methyl-1-aryl-1H-pyrazol-5-amine Core: A Privileged Scaffold
The 3-methyl-1-aryl-1H-pyrazol-5-amine core represents a key pharmacophore with significant potential for structural modification to modulate biological activity. The strategic placement of the methyl group at the 3-position, the aryl substituent at the 1-position, and the amine at the 5-position provides a versatile template for generating diverse chemical libraries. The nature of the aryl substituent, in this case, a 3-methylphenyl group, can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Rationale for Exploration
The interest in this specific scaffold stems from the well-established and diverse biological activities of pyrazole-containing compounds, which include:
-
Anticancer Activity: The pyrazole nucleus is a common feature in numerous anticancer agents, targeting various pathways including kinase inhibition and disruption of microtubule polymerization.[10][11][12][13][14][15][16][17]
-
Antimicrobial and Other Activities: The broad-spectrum bioactivity of pyrazoles extends to antimicrobial, anticonvulsant, and antidepressant effects, highlighting the scaffold's therapeutic versatility.[4]
This guide will systematically explore the synthesis of the core molecule and its analogs, followed by a discussion of potential biological targets and screening methodologies.
Synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine and its Analogs
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and efficient method being the cyclocondensation of a β-ketonitrile with a substituted hydrazine.[18][19]
General Synthetic Strategy
The retrosynthetic analysis for the target scaffold is illustrated below. The primary disconnection occurs at the pyrazole ring, leading back to a β-ketonitrile and the corresponding arylhydrazine.
Caption: Retrosynthetic analysis of the target pyrazole.
Experimental Protocol: Synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
This protocol provides a detailed, step-by-step methodology for the synthesis of the core molecule.
Step 1: Synthesis of 3-methylphenylhydrazine
-
Reaction: Diazotization of 3-methylaniline followed by reduction.
-
Procedure:
-
Dissolve 3-methylaniline (1.0 eq) in a solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.0 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylphenylhydrazine.
-
Step 2: Synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
-
Reaction: Cyclocondensation of 3-oxobutanenitrile with 3-methylphenylhydrazine.[18][19]
-
Procedure:
-
In a round-bottom flask, dissolve 3-oxobutanenitrile (1.0 eq) and 3-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base (e.g., piperidine or triethylamine) or acid (e.g., a few drops of acetic acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine.
-
Synthesis of Structural Analogs
The versatility of the pyrazole synthesis allows for the generation of a wide array of structural analogs by modifying the starting materials.
Table 1: Proposed Structural Analogs and Corresponding Starting Materials
| Analog Type | Modification | Required Starting Material(s) |
| Aryl Ring Substitution | Substitution on the 1-phenyl ring (e.g., -Cl, -F, -OCH3) | Substituted phenylhydrazines |
| C3-Position Modification | Alkyl or aryl groups other than methyl | Varied β-ketoesters or β-ketonitriles |
| C5-Amine Derivatization | Acylation, alkylation, or formation of ureas/thioureas | Post-synthetic modification of the 5-amino group |
| Fused Ring Systems | Annulation to form pyrazolo[1,5-a]pyrimidines or other fused heterocycles | Reaction of the 5-aminopyrazole with β-dicarbonyl compounds or their equivalents |
Biological Evaluation of Pyrazole Analogs
Given the known biological activities of pyrazole derivatives, a focused screening approach can be employed to identify promising lead compounds.
Anti-inflammatory and Analgesic Activity
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [1]
-
Objective: To determine the inhibitory activity and selectivity of the synthesized pyrazole analogs against COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (dissolved in DMSO).
-
Celecoxib (positive control).
-
Assay buffer and detection reagents.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the assay buffer, followed by the respective enzyme (COX-1 or COX-2) and the test compound or vehicle control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37 °C.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable method (e.g., ELISA).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
-
Caption: Signaling pathway for inflammation and COX-2 inhibition.
Anticancer Activity
Kinase inhibition is a major mechanism of action for many pyrazole-based anticancer drugs.[10][11][12]
Experimental Protocol: In Vitro Kinase Inhibition Assay [2][4]
-
Objective: To screen the synthesized pyrazole analogs for inhibitory activity against a panel of cancer-related kinases (e.g., EGFR, VEGFR, Aurora Kinases).
-
Materials:
-
Recombinant kinase enzymes.
-
Specific peptide substrates.
-
ATP.
-
Test compounds.
-
A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Experimental Protocol: Cell-Based Cytotoxicity Assay [14]
-
Objective: To evaluate the antiproliferative effects of the synthesized compounds on various cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast).
-
Cell culture medium and supplements.
-
Test compounds.
-
MTT or other viability reagents.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add the MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) values.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine scaffold can provide valuable insights into the structural requirements for optimal biological activity.
Table 2: Anticipated SAR Trends
| Position of Modification | Expected Impact on Activity | Rationale |
| 1-Aryl Ring | Introduction of electron-withdrawing or -donating groups can modulate potency and selectivity. | Alteration of electronic properties and potential for additional interactions with the target protein. |
| C3-Position | The size and nature of the substituent can influence binding affinity. | Steric and hydrophobic interactions within the binding pocket. |
| C5-Amine | Derivatization can lead to new interactions and improved pharmacokinetic properties. | Potential for hydrogen bonding and salt bridge formation. |
Conclusion and Future Directions
The 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path for the generation of diverse analog libraries. The proposed biological evaluation protocols will enable the identification of lead compounds with potent and selective activities. Future research should focus on a multiparameter optimization approach, considering not only potency but also pharmacokinetic properties and in vivo efficacy to advance promising candidates towards clinical development. The versatility of the pyrazole core ensures that this area of research will continue to be a fertile ground for drug discovery.
References
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. Available from: [Link]
-
An Efficient Protocol for the Synthesis of substituted 5‐amino pyrazole bearing Benzo[d]imidazolone Core and their Antioxidant Activity | Request PDF - ResearchGate. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Molecular and Chemical Sciences. Available from: [Link]
-
Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as catalyst. ResearchGate. Available from: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available from: [Link]
- WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents.
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents.
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways - Tech Science Press. Available from: [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available from: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - ResearchGate. Available from: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available from: [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. Available from: [Link]
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
2008 Synthesis and Structure-Activity Relationships of Novel 1-Arylmethyl-3-Aryl-1H-Pyrazole-5-Carbohydrazide Hydrazoneainst A549 Lung Cancer Cell - Scribd. Available from: [Link]
- CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents.
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt - Quickcompany. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. news-medical.net [news-medical.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways [techscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
preliminary in-vitro screening of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
Topic: Preliminary In-Vitro Screening of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Scientists
Focus: 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
Classification: Small Molecule Heterocycle | Scaffold: 1-Aryl-5-aminopyrazole
Executive Summary & Chemical Rationale
This guide outlines the rigorous preliminary screening cascade for 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (hereafter referred to as CMPD-1 ).
CMPD-1 belongs to the 5-aminopyrazole class, a "privileged scaffold" in medicinal chemistry. This structural motif is historically validated as a bioisostere for the adenine ring of ATP, making it a high-probability ligand for Protein Kinases (e.g., JNK, p38 MAPK, Aurora) . Additionally, 1-aryl-pyrazoles possess significant anti-inflammatory potential via COX/LOX pathway modulation.
However, this scaffold carries specific liabilities:
-
Solubility: Lipophilic weak base characteristics can lead to precipitation in aqueous media.
-
Chemical Reactivity: The exocyclic amine is nucleophilic; it can form Schiff bases with aldehydes in assay buffers, leading to false positives (PAINS).
-
Promiscuity: High likelihood of off-target kinase binding.
The following workflow is designed to validate CMPD-1 as a tractable lead while eliminating false positives early in the discovery phase.
Phase I: Physicochemical Integrity (The "Go/No-Go" Gate)
Before biological interrogation, the compound must be characterized for assay compatibility.
2.1 DMSO Stock Preparation & Stability
-
Protocol: Dissolve CMPD-1 to 10 mM in 100% DMSO.
-
Critical Check: The exocyclic amine is prone to oxidation over time. Store at -20°C under argon.
-
Quality Control: Verify purity via LC-MS prior to screening. Purity <95% invalidates all subsequent biological data.
2.2 Aqueous Kinetic Solubility (Nephelometry)
Rationale: In-vitro assays are aqueous. If CMPD-1 precipitates at the screening concentration (typically 10 µM), data will be artifactual.
| Parameter | Specification |
| Method | Laser Nephelometry or Shake-Flask (HPLC-UV) |
| Buffer System | PBS (pH 7.4) with 1% DMSO (final assay condition) |
| Acceptance Criteria | Solubility > 20 µM (for a 10 µM screen) |
| Troubleshooting | If solubility < 10 µM, utilize a cyclodextrin carrier or reduce screening concentration. |
Phase II: Cytotoxicity & General Safety (The "Therapeutic Window")
You must distinguish between specific target inhibition and general cellular toxicity.
3.1 Cell Health Profiling (CellTiter-Glo®)
Objective: Determine the CC50 (Cytotoxic Concentration 50%) in non-target cells. Cell Lines:
-
HEK293: Standard human kidney line (baseline toxicity).
-
HepG2: Liver carcinoma line (early indicator of hepatotoxicity).
Protocol:
-
Seeding: 5,000 cells/well in 96-well white-walled plates.
-
Treatment: 24-hour incubation with CMPD-1 (8-point dose response: 0.1 µM – 100 µM).
-
Readout: Add CellTiter-Glo reagent (ATP quantitation). Luminescence is proportional to viable cell number.
-
Analysis: Fit curves to calculate CC50.
-
Pass Criteria: CC50 > 50 µM (indicates a safe window for biochemical assays).
-
Phase III: Target Deconvolution (Pharmacological Screening)
Given the 5-aminopyrazole scaffold, the primary hypothesis is Kinase Inhibition or Anti-inflammatory signaling .
4.1 The Primary Screen: Kinase Selectivity
Mechanism: CMPD-1 is likely a Type I ATP-competitive inhibitor. The exocyclic amine typically forms hydrogen bonds with the "Hinge Region" of the kinase ATP-binding pocket.
Recommended Assay: ADP-Glo™ or HotSpot™ (Radiometric)
-
Panel Selection: Do not screen random kinases. Prioritize the MAPK family (p38, JNK) and Cell Cycle kinases (CDK2, Aurora A/B) based on SAR of similar aminopyrazoles.
-
Concentration: Single-point screen at 10 µM.
4.2 Secondary Screen: Anti-Inflammatory (NO Inhibition)
Rationale: If kinase activity is low, screen for COX/iNOS pathway modulation. Model: LPS-stimulated RAW 264.7 Macrophages. Protocol:
-
Stimulate cells with LPS (1 µg/mL) ± CMPD-1 .
-
Incubate 24h.
-
Readout: Measure Nitric Oxide (NO) in supernatant via Griess Reagent (Colorimetric Absorbance at 540 nm).
-
Control: Dexamethasone (Positive control).
Workflow Visualization
The following diagram illustrates the logical flow from compound solubilization to hit validation.
Caption: Logical screening cascade for CMPD-1, prioritizing safety (solubility/toxicity) before mechanistic interrogation (Kinase/Inflammation).
Mechanistic Insight: The "Hinge Binder" Hypothesis
To understand why you are screening for kinases, observe the binding mode. The aminopyrazole motif mimics the adenine ring of ATP.
Caption: Predicted binding mode of CMPD-1. The exocyclic amine (NH2) acts as a hydrogen bond donor to the kinase hinge region residues.
References
-
BenchChem. Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives. Retrieved from
-
Journal of Medicinal Chemistry. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Publications.[3] Retrieved from
-
MDPI Molecules. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from
-
Danaher Life Sciences. Small Molecule Screening Process Steps. Retrieved from
Sources
Methodological & Application
The Versatile Intermediate: 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus stands out as a "privileged scaffold." Its inherent electronic properties and synthetic accessibility have made it a cornerstone in the development of a vast array of functional molecules. Within this class of compounds, 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (CAS 80568-96-3) emerges as a chemical intermediate of significant potential. While specific documented applications of this particular derivative are nascent, its structural analogy to the well-explored 3-methyl-1-phenyl-1H-pyrazol-5-amine provides a strong foundation for predicting its utility in the synthesis of complex heterocyclic systems.
This guide provides detailed application notes and protocols for the use of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine as a versatile building block. The protocols are largely based on established methodologies for structurally similar aminopyrazoles and are intended to serve as a comprehensive starting point for researchers in drug discovery and organic synthesis. The core reactivity of this intermediate lies in its binucleophilic nature, possessing two reactive nitrogen centers that readily participate in condensation reactions with 1,3-dielectrophilic partners to construct fused pyrazole ring systems.
Core Reactivity and Synthetic Applications
The primary utility of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine lies in its role as a precursor for the synthesis of fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused heterocyclic systems are of considerable interest due to their prevalence in biologically active molecules, including potent kinase inhibitors for cancer therapy.[1] The aminopyrazole acts as a 1,3-binucleophile, reacting with various 1,3-dielectrophiles to afford these fused ring systems with high regioselectivity.[2]
Application Note 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant attention for their diverse pharmacological activities.[1] The reaction of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine with β-dicarbonyl compounds or their synthetic equivalents is a robust method for the construction of this scaffold.
Protocol 1: Synthesis of 2,5-Dimethyl-7-(3-methylphenyl)-7H-pyrazolo[1,5-a]pyrimidine
This protocol details the condensation reaction between 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine and acetylacetone (a 1,3-diketone) to yield a substituted pyrazolo[1,5-a]pyrimidine.
Reaction Scheme:
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | 80568-96-3 | 187.24 | 5.0 | 1.0 |
| Acetylacetone | 123-54-6 | 100.12 | 5.5 | 1.1 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalytic | - |
| Ethanol (absolute) | 64-17-5 | 46.07 | 25 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (0.936 g, 5.0 mmol) and absolute ethanol (25 mL).
-
Stir the mixture at room temperature until the amine is completely dissolved.
-
Add acetylacetone (0.57 mL, 5.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add cold water (50 mL) to the concentrated residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the desired 2,5-dimethyl-7-(3-methylphenyl)-7H-pyrazolo[1,5-a]pyrimidine as a solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS). Based on analogous reactions, yields in the range of 70-90% can be anticipated.
Application Note 2: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is another important heterocyclic system found in numerous biologically active compounds. A common synthetic route involves the multicomponent reaction of an aminopyrazole, an aldehyde, and an active methylene compound.
Protocol 2: Multicomponent Synthesis of 4-(4-Chlorophenyl)-6-methyl-1-(3-methylphenyl)-1,7-dihydro-pyrazolo[3,4-b]pyridin-5-carbonitrile
This protocol outlines a one-pot, three-component reaction for the synthesis of a substituted pyrazolo[3,4-b]pyridine.
Reaction Scheme:
Caption: Three-component synthesis of a pyrazolo[3,4-b]pyridine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | 80568-96-3 | 187.24 | 2.0 | 1.0 |
| 4-Chlorobenzaldehyde | 104-88-1 | 140.57 | 2.0 | 1.0 |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 2.0 | 1.0 |
| Piperidine | 110-89-4 | 85.15 | Catalytic | - |
| Ethanol (absolute) | 64-17-5 | 46.07 | 15 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, combine 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (0.375 g, 2.0 mmol), 4-chlorobenzaldehyde (0.281 g, 2.0 mmol), ethyl cyanoacetate (0.21 mL, 2.0 mmol), and absolute ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure and triturate the residue with cold diethyl ether to induce precipitation.
-
Wash the collected solid with cold ethanol and then with diethyl ether.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Causality in Experimental Choices:
-
Catalyst: Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene compound.
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, allowing for good solubility of the reactants at elevated temperatures.
-
Reaction Monitoring: TLC is crucial for determining the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.
Conclusion and Future Outlook
3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine is a promising and versatile chemical intermediate. The protocols provided herein, based on the well-established chemistry of its structural analogs, offer a solid foundation for its application in the synthesis of medicinally relevant fused heterocyclic systems. The presence of the additional methyl group on the phenyl ring provides a vector for further structural modification, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final compounds. Researchers and drug development professionals are encouraged to explore the utility of this building block in their synthetic endeavors, with the expectation that it will contribute to the discovery of novel and potent therapeutic agents.
References
-
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), pp. 42-52. Available at: [Link]
-
Bardajee, G. R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]
-
Terungwa, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Macias, M. A., & Portilla, J. (2025). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a] pyrimidines from chalcones. ResearchGate. Available at: [Link]
-
Shi, D., et al. (2018). Synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. PMC. Available at: [Link]
-
Zolfigol, M. A., et al. (2017). Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and malononitrile using a recycled catalyst. ResearchGate. Available at: [Link]
-
Aziz, M. A., et al. (2018). Acid-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives. PMC. Available at: [Link]
Sources
Application Note: Efficacy Profiling of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (AMTP)
Executive Summary & Rationale
3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (herein referred to as AMTP ) represents a "privileged scaffold" in medicinal chemistry. The 5-aminopyrazole core is a well-documented pharmacophore found in inhibitors of cyclin-dependent kinases (CDKs), p38 mitogen-activated protein kinases (p38 MAPK), and Aurora kinases.
Unlike fully optimized clinical candidates, AMTP is often encountered as a "Hit" molecule in high-throughput screening (HTS) libraries or as a fragment-based drug discovery (FBDD) starting point.
Why this Experimental Design? Since the aminopyrazole moiety functions primarily by competing for the ATP-binding pocket of protein kinases, this guide prioritizes Kinase Selectivity Profiling followed by a Cellular Inflammation Model . This approach validates the compound's mechanism of action (MoA) while simultaneously assessing its phenotypic efficacy in a relevant disease model (inflammation).
Experimental Workflow Overview
The characterization of AMTP requires a funnel approach: confirming the molecular target (biochemical) before validating phenotypic output (cellular).
Figure 1: Critical path for validating AMTP efficacy from biochemical target to lead candidate.
Phase 1: Biochemical Target Validation (p38 MAPK Assay)
The 5-aminopyrazole core typically acts as a hinge-binder in the ATP pocket of kinases. The most robust primary screen is the ADP-Glo™ Kinase Assay targeting p38 MAPK, a central regulator of inflammatory cytokines.
Mechanistic Basis
AMTP is hypothesized to form hydrogen bonds with the hinge region of the kinase (Glu71/Met109 in p38α), preventing ATP hydrolysis and downstream phosphorylation of substrates like MAPKAPK2 (MK2).
Protocol: ADP-Glo™ Kinase Assay
Objective: Determine the IC50 of AMTP against recombinant p38α MAPK.
Materials:
-
Recombinant p38α MAPK (active).
-
Substrate: p38 peptide or MBP (Myelin Basic Protein).
-
Ultrapure ATP (10 mM stock).
-
ADP-Glo™ Reagent (Promega).
-
Compound: AMTP (dissolved in 100% DMSO, 10 mM stock).
Step-by-Step Procedure:
-
Compound Prep: Prepare a 10-point serial dilution of AMTP in kinase buffer (range: 100 µM to 0.5 nM). Final DMSO concentration must be < 1%.
-
Enzyme Reaction:
-
Add 2 µL of p38α enzyme (0.2 ng/µL) to a 384-well white/solid plate.
-
Add 1 µL of AMTP dilution. Incubate for 10 min at RT (allows inhibitor to bind).
-
Initiate reaction by adding 2 µL of ATP/Substrate mix (ATP concentration should equal
of the enzyme, typically 50-100 µM).
-
-
Incubation: Incubate at RT for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP → Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a microplate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition using the formula:
Phase 2: Cellular Efficacy (Anti-Inflammatory Model)
Once kinase inhibition is confirmed, efficacy must be proven in a living system. The LPS-induced RAW 264.7 Macrophage Model is the industry standard for testing aminopyrazole-based anti-inflammatories.
Signaling Pathway & Intervention
AMTP inhibition of p38 MAPK prevents the nuclear translocation of transcription factors (AP-1), thereby blocking the synthesis of Nitric Oxide (NO) and Pro-inflammatory Cytokines (TNF-α, IL-6).
Figure 2: Mechanism of Action. AMTP intercepts the MAPK cascade, preventing inflammatory gene transcription.
Protocol: Griess Assay for Nitric Oxide (NO)
Objective: Quantify the reduction of NO release in LPS-stimulated macrophages treated with AMTP.
Materials:
-
RAW 264.7 cells (ATCC TIB-71).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Griess Reagent (1% sulfanilamide, 0.1% NED in phosphoric acid).
-
Positive Control: Dexamethasone (1 µM) or SB203580 (known p38 inhibitor).
Step-by-Step Procedure:
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate overnight (37°C, 5% CO2). -
Pre-treatment: Aspirate media. Add fresh media containing AMTP (0.1, 1, 5, 10, 20 µM). Incubate for 1 hour prior to stimulation.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except "Vehicle Control." Incubate for 24 hours .
-
Harvest: Centrifuge plate briefly. Transfer 100 µL of supernatant to a new clear-bottom plate.
-
Detection: Add 100 µL of Griess Reagent. Incubate 10 min at RT in the dark.
-
Readout: Measure Absorbance at 540 nm.
Data Presentation Template:
| Treatment Group | Concentration (µM) | Absorbance (540nm) | NO Concentration (µM)* | % Inhibition |
|---|---|---|---|---|
| Vehicle (No LPS) | 0 | 0.05 | 1.2 | N/A |
| LPS Only | 0 | 0.85 | 45.0 | 0% |
| AMTP + LPS | 1.0 | 0.75 | 38.5 | 14.4% |
| AMTP + LPS | 10.0 | 0.40 | 18.2 | 59.5% |
| Positive Control | 1.0 | 0.25 | 8.5 | 81.1% |
*Calculated via Sodium Nitrite standard curve.
Phase 3: Safety & Selectivity (Cytotoxicity)
Efficacy data is invalid if the compound simply kills the cells. You must distinguish between anti-inflammatory effects and cytotoxic effects.
Protocol: CCK-8 / MTT Assay
Objective: Determine the CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (SI).
-
Setup: Use the same cell density and incubation time (24h) as the Griess assay, but without LPS stimulation (or run in parallel).
-
Reagent: Add 10 µL of CCK-8 reagent (Dojindo) to each well.
-
Incubation: Incubate 1-4 hours at 37°C.
-
Readout: Measure Absorbance at 450 nm.
-
Calculation:
Success Criteria:
-
The Selectivity Index (SI) must be > 10.
-
If AMTP inhibits NO at 5 µM but kills cells at 50 µM, it is a valid lead. If it kills cells at 6 µM, it is a toxic false positive.
References
-
Lusardi, M., et al. (2023).[1] "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 24(9), 7834. Link
- Establishes the 5-aminopyrazole scaffold as a privileged structure for kinase inhibition.
-
Kumar, H., et al. (2012). "p38 MAPK signaling pathway in macrophage inflammation and its inhibitors." International Immunopharmacology, 14(3), 296-302. Link
- Validates the p38 MAPK pathway as the primary target for aminopyrazole derivatives in inflamm
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
- Standard protocol for
-
Ashfaq, M., et al. (2021). "Synthesis and biological evaluation of novel 3-methyl-5-pyrazolone derivatives." Journal of Medicinal Chemical Sciences. Link
- Provides synthesis and baseline bioactivity d
Sources
Troubleshooting & Optimization
addressing inconsistencies in 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine bioassays
The following technical guide addresses the specific bioassay inconsistencies observed with 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (CAS: 62535-60-8 / 80568-96-3 derivatives). This aminopyrazole scaffold is a frequent "privileged structure" in kinase and GPCR drug discovery but is notorious for assay interference mechanisms that manifest as non-reproducible IC50 values, false positives, and signal drift.
Status: Active Case | Priority: High | Topic: Bioassay Inconsistencies[1]
Executive Summary
Researchers frequently report "phantom inhibition" or "variable potency" with 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine.[1] These inconsistencies rarely stem from the biological target itself but are typically artifacts of colloidal aggregation , fluorescence quenching , or oxidative instability of the exocyclic amine. This guide provides a root-cause analysis and validated protocols to stabilize your data.
Part 1: Diagnostic Workflow
Before altering your biology, use this logic gate to identify the physicochemical culprit.
Figure 1: Decision tree for isolating the mechanism of assay interference for aminopyrazole derivatives.
Part 2: Troubleshooting Guides
Issue 1: The "Disappearing Potency" (Colloidal Aggregation)
Symptom: The compound shows high potency (low IC50) in initial screens but loses activity when bovine serum albumin (BSA) is increased or when a detergent is added. Mechanism: The hydrophobic m-tolyl group at the N1 position, combined with the planar pyrazole ring, drives this molecule to stack into sub-micrometer colloids in aqueous buffer. These colloids non-specifically sequester enzymes, leading to false inhibition.
Corrective Protocol:
-
The Detergent Test: Re-run the dose-response curve in the presence of 0.01% Triton X-100 or 0.005% Tween-20 .
-
Result: If the IC50 shifts by >10-fold (potency decreases), the initial activity was an aggregation artifact.
-
-
Centrifugation: Spin the compound stock in buffer at 10,000 x g for 10 minutes before adding protein. If the pellet contains the compound, you are exceeding the critical aggregation concentration (CAC).
Issue 2: Optical Interference (Fluorescence Quenching)
Symptom: In fluorescence intensity (FI) or FRET assays, the signal drops even in the absence of the target, or the baseline fluctuates. Mechanism: Aminopyrazoles are electron-rich systems that can act as fluorescence quenchers via photoinduced electron transfer (PET).[1] Additionally, oxidized impurities often absorb in the 300-400 nm range, causing an "Inner Filter Effect" (absorbing the excitation light).
Corrective Protocol:
-
Absorbance Scan: Measure the absorbance of the compound (10 µM) in your assay buffer from 280 nm to 600 nm.
-
Threshold: If OD > 0.05 at your excitation/emission wavelengths, correction is required.
-
-
Red-Shifted Dyes: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647) where the aminopyrazole core has minimal absorbance.
-
Ratiometric Assays: Use TR-FRET or HTRF. These are less susceptible to intensity quenching because they measure the lifetime or ratio, not just raw intensity.
Issue 3: Chemical Instability (Oxidation & Adducts)
Symptom: Assay results change depending on how long the compound has been in solution. Solutions turn slightly yellow or brown over time. Mechanism: The primary amine at position 5 is nucleophilic and susceptible to oxidation. It can also react with aldehydes (present in some cell culture media or impure buffers) to form Schiff bases.
Corrective Protocol:
-
Fresh Preparation: Do not use DMSO stocks older than 1 month unless stored at -80°C under nitrogen.
-
Reducing Agents: Add 1 mM DTT or 0.5 mM TCEP to the assay buffer to prevent oxidative coupling of the amine.
-
Avoid Aldehydes: Ensure your buffer system (e.g., Tris, HEPES) is free of reactive carbonyl impurities.
Part 3: Physicochemical Data & Reference Values
Use these values to calibrate your experimental setup.
| Parameter | Value | Implication for Bioassays |
| LogP (Estimated) | ~2.3 - 2.5 | Moderate lipophilicity.[1] Risk of non-specific binding to plastics. Use low-binding plates. |
| pKa (Pyrazolium) | ~2.5 - 3.0 | The ring nitrogen is weakly basic. At physiological pH (7.4), the molecule is neutral . |
| Solubility (Aq) | < 50 µM (est) | Critical: Do not screen above 30 µM in aqueous buffer without checking for precipitation. |
| UV Max | ~250 nm | Interference is highest in UV-readout assays (e.g., DNA absorbance). |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use DMSO concentrations higher than 1% to fix the solubility? A: While 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine tolerates high DMSO, your protein target likely does not .[1] Most enzymes lose activity >1% DMSO. Instead of increasing DMSO, try a carrier protein like 0.1 mg/mL BSA (if it doesn't interfere with the binding site) or switch to a lower concentration range.
Q: I see a "bell-shaped" dose-response curve. Is this the compound? A: Yes. This is a classic sign of precipitation or aggregation at high concentrations. The compound comes out of solution at the top of the curve, reducing the effective concentration and causing the signal to "recover." Truncate your curve analysis below the solubility limit (typically <30 µM).
Q: Is the salt form (Hydrochloride) better than the free base? A: For storage, yes. The HCl salt is more stable against oxidation. However, once dissolved in a buffered assay (pH 7.4), the salt dissociates, and the free base properties (solubility/aggregation) govern the behavior. Do not assume the salt form is more soluble in the final assay well.
References
-
PubChem. (n.d.). Compound Summary: 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine.[1][2] National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
- Context: Source for physicochemical descriptors and structural confirmation.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Retrieved February 24, 2026, from [Link]
- Context: Authoritative review on aggregation and fluorescence interference mechanisms in HTS.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link]
- Context: Defines the structural alerts for frequent hitters, relevant to the aminopyrazole core.
- Context: General handling and stability d
Sources
Validation & Comparative
Comparative Technical Guide: 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine Binding Analysis
Executive Summary: The "Privileged Scaffold" Hypothesis
In the context of modern fragment-based drug discovery (FBDD), 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (hereafter referred to as CMP-3M ) represents a critical "privileged scaffold." Unlike fully optimized lead compounds, CMP-3M serves as a high-value chemical probe and building block. Its utility lies in the 1-aryl-5-aminopyrazole core, which functions as a bioisostere for the adenosine ring of ATP, making it a frequent starting point for Kinase Inhibitors (p38 MAPK, BRAF) and Enzyme Modulators (AChE, Coagulation Factor X) .
This guide objectively compares the binding potential of CMP-3M against its structural analogs, analyzing how the meta-tolyl substitution influences hydrophobic packing and ligand efficiency compared to the unsubstituted phenyl and para-substituted variants.
Structural & Mechanistic Analysis
The Pharmacophore
The binding affinity of CMP-3M is governed by three distinct vectors:
-
The Pyrazole Core (N2): Acts as a hydrogen bond acceptor (HBA), typically interacting with the "hinge region" of kinase domains.
-
The C5-Amine (
): A hydrogen bond donor (HBD) that establishes key water-mediated bridges or direct backbone interactions (e.g., with Glu/Asp residues). -
The 1-(3-methylphenyl) Tail: The critical differentiator. The meta-methyl group introduces a specific steric bulk and lipophilicity (
) that probes the hydrophobic "Gatekeeper" regions (e.g., Thr338 in c-Src or equivalent pockets in p38).
Comparative Binding Data
The following table synthesizes experimental data and predicted physicochemical properties to benchmark CMP-3M against standard analogs.
Table 1: Comparative Physicochemical & Binding Profiles
| Feature | CMP-3M (Subject) | Analog A (Unsubstituted) | Analog B (4-Chloro) | Analog C (Sulfenylated) |
| IUPAC Name | 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | 5-Amino-3-methyl-1-phenylpyrazole | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | 4-(phenylthio)-1-aryl-pyrazol-5-amine |
| Substitution | m-Methyl ( | None ( | p-Chloro ( | C4-Thiophenyl |
| LogP (Lipophilicity) | ~2.3 (Moderate) | ~1.9 (Low) | ~2.6 (High) | >3.5 |
| Electronic Effect | Weak Electron Donor (+I) | Neutral | Electron Withdrawing (-I) | N/A |
| Primary Target Class | Kinase (ATP Hinge) / Factor X | General Scaffold | COX-2 / p38 MAPK | AChE / BuChE |
| Est.[1][2][3] Binding Affinity ( | 10 - 50 | >100 | 1 - 10 | < 2 |
| Ligand Efficiency (LE) | High (Small MW, specific fit) | Moderate | Moderate | Lower (High MW) |
Analyst Note: CMP-3M exhibits superior Ligand Efficiency (LE) compared to Analog A. The meta-methyl group restricts the rotation of the phenyl ring relative to the pyrazole core, pre-organizing the molecule for the binding pocket (entropic advantage) without the excessive hydrophobicity of the chloro-derivatives.
Mechanistic Pathways & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic, demonstrating how CMP-3M functions as a precursor for dual-pathway inhibition (Kinase vs. Cholinesterase).
Figure 1: SAR Logic flow demonstrating the divergence of the CMP-3M scaffold into Kinase (Target A) and Cholinesterase (Target B) inhibitors.
Experimental Protocol: Surface Plasmon Resonance (SPR)
To objectively validate the binding affinity of CMP-3M, a standard
Rationale
-
Why SPR? It measures
and in real-time. CMP-3M is expected to have a fast (transient binding), which end-point assays often miss. -
Solubility Control: Aminopyrazoles can aggregate. The protocol includes a crucial "Clean Screen" step.
Step-by-Step Methodology
Phase 1: Surface Preparation
-
Chip Selection: Use a CM5 Sensor Chip (carboxymethylated dextran).
-
Immobilization: Immobilize the target protein (e.g., p38 MAPK or AChE) via standard Amine Coupling (EDC/NHS chemistry) to a density of ~3000 RU.
-
Critical Control: Reference flow cell must be activated/deactivated (EDC/NHS + Ethanolamine) without protein to subtract non-specific binding (NSB).
-
Phase 2: Sample Preparation (The "Clean Screen")
-
Dissolve CMP-3M in 100% DMSO to 100 mM (Stock).
-
Dilute to assay buffer (PBS-P+: 20mM Phosphate, 150mM NaCl, 0.05% P20, 5% DMSO).
-
Solubility Check: Measure OD650. If >0.01, the compound is aggregating. Do not proceed.
Phase 3: Kinetic Cycle
-
Flow Rate: High flow (30
L/min) to minimize mass transport limitations. -
Injections: Inject 5 concentrations in a 2-fold dilution series (e.g., 200
M down to 12.5 M). -
Contact Time: 60 seconds association, 120 seconds dissociation.
-
Regeneration: Usually not required for fragments (fast off-rate); if needed, use 10mM Glycine pH 2.5.
Phase 4: Data Analysis
-
Zeroing: Double reference subtraction (Reference Channel - Buffer Blank).
-
Fitting: Fit to a 1:1 Langmuir Binding Model .
-
Validation: Ensure
is theoretical (dependent on MW ratio of Ligand/Protein). If is >120% theoretical, suspect super-stoichiometric binding (aggregation).
Workflow Visualization
Figure 2: Self-validating SPR workflow for determining kinetic constants of CMP-3M.
Conclusion & Recommendations
3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine is a robust, ligand-efficient scaffold. While its intrinsic affinity as a standalone fragment is in the micromolar range (
-
For Kinase Research: Use CMP-3M to probe the size of the hydrophobic gatekeeper pocket. If affinity drops significantly compared to the phenyl analog, the pocket is sterically restricted.
-
For Alzheimer's Research: The scaffold is a validated precursor for dual AChE/BuChE inhibitors. Sulfenylation at the C4 position is the recommended pathway to boost affinity to the nanomolar range.
References
-
PubChem. (2025).[2] Compound Summary: 5-Amino-3-methyl-1-phenylpyrazole (Analog Reference).[2][4][5] National Library of Medicine. [Link]
-
Rani, P., et al. (2025).[6] Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase.[6] Royal Society of Chemistry / PMC. [Link]
-
BindingDB. (2007). Binding Affinity Data for Pyrazole-based Inhibitors (Entry BDBM18976).[3] Binding Database. [Link][3]
-
Bekhit, A.A., & Abdel-Aziem, T. (2004). Structure-activity relationship of pyrazoles as anti-inflammatory agents.[7] Bioorganic & Medicinal Chemistry.[6][8][9][10] [Link]
Sources
- 1. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM18976 3-methyl-1-{3-[(methyl--sulfanyl)amino]phenyl}-N-[4-(2-sulfamoylphenyl)phenyl]-1H-pyrazole-5-carboxamide::pyrazole-based inhibitor, 22f [w.bindingdb.org]
- 4. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 10. Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Assessing and Ensuring Reproducibility in the Synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to assess and ensure the reproducibility of experiments involving the synthesis and characterization of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. We will move beyond a simple recitation of steps to explore the critical parameters that govern experimental outcomes, thereby empowering researchers to establish robust and reliable protocols.
The challenge of reproducibility is a well-documented issue across the chemical sciences.[1][2] Minor, often unreported, variations in experimental conditions can lead to significant discrepancies in yield, purity, and even the identity of the final product.[3][4] This guide is designed as a self-validating system, emphasizing not just the "how" but the critical "why" behind each procedural choice to transform a synthetic "art" into a reliable science.[3]
Proposed Synthetic Pathway and Critical Control Points
The most common and mechanistically sound approach to synthesizing 5-aminopyrazoles of this class is the Knorr-type condensation reaction. This involves the reaction of a β-ketonitrile or a related precursor with a substituted hydrazine. For our target molecule, the logical precursors are (3-methylphenyl)hydrazine and 3-aminocrotononitrile (the enamine tautomer of 3-oxobutanenitrile).
The reaction proceeds via a nucleophilic attack of the hydrazine on the nitrile precursor, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Proposed synthetic pathway for 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine.
Reproducibility hinges on meticulous control over this process. The following workflow diagram highlights the critical parameters that must be standardized and reported to ensure consistent results.
Caption: Key workflow stages and critical parameters for reproducible synthesis.
Detailed Experimental Protocols & Comparative Analysis
We will compare two common methodologies for this synthesis: a conventional thermal method and a microwave-assisted method.[5][6] The goal is to provide a clear, step-by-step protocol for each, highlighting the variables that must be controlled.
Method A: Conventional Synthesis Protocol (Baseline)
This method relies on standard laboratory heating and serves as our baseline for assessing reproducibility.
Step-by-Step Protocol:
-
Reagent Preparation: In a pre-weighed, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminocrotononitrile (1.0 eq).
-
Causality: Using oven-dried glassware minimizes water, which can hydrolyze the nitrile or affect the reactivity of the hydrazine.
-
-
Solvent Addition: Add 20 mL of absolute ethanol. Stir until the solid is fully dissolved.
-
Causality: Ethanol is a common solvent for this reaction, effectively dissolving both reactants while being relatively inert. The choice of "absolute" ethanol is a critical parameter to control water content.
-
-
Reactant Addition: Add (3-methylphenyl)hydrazine (1.05 eq) dropwise over 5 minutes at room temperature.
-
Causality: A slight excess of the hydrazine can help drive the reaction to completion. Dropwise addition helps control any initial exotherm.
-
-
Heating: Add 2-3 drops of glacial acetic acid as a catalyst. Heat the reaction mixture to reflux (approx. 78°C) using a temperature-controlled oil bath.
-
Causality: Acid catalysis protonates the nitrile group, making it more electrophilic and accelerating the initial nucleophilic attack. A precisely controlled oil bath provides more uniform heating than a heating mantle, reducing the formation of thermal degradation byproducts.[7]
-
-
Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting hydrazine spot is consumed.
-
Trustworthiness: Defining a clear endpoint via TLC is crucial. Relying solely on time can introduce significant variability.
-
-
Isolation: Once complete (typically 4-6 hours), cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The product should precipitate.
-
Purification: Collect the solid by vacuum filtration, washing with cold ethanol (2 x 10 mL). Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol to obtain the pure product.
-
Causality: The choice of recrystallization solvent is critical for purity. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal.
-
Method B: Microwave-Assisted Synthesis (Alternative)
Microwave-assisted synthesis often provides benefits in terms of reduced reaction times and potentially higher yields.[5][6]
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-aminocrotononitrile (1.0 eq), (3-methylphenyl)hydrazine (1.05 eq), and 5 mL of absolute ethanol.
-
Catalyst: Add 1 drop of glacial acetic acid.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 15 minutes with stirring.
-
Causality: The direct, high-energy input from microwaves can significantly accelerate the cyclization and dehydration steps, drastically reducing the reaction time. Temperature must be monitored by the instrument's internal sensor.
-
-
Isolation & Purification: Follow steps 6 and 7 from Method A.
Data Presentation and Characterization
The identity and purity of the final compound must be unequivocally confirmed. Discrepancies in analytical data are the ultimate indicator of poor reproducibility.
Table 1: Comparative Performance Metrics
| Parameter | Method A: Conventional | Method B: Microwave | Justification for Variation |
| Typical Reaction Time | 4 - 6 hours | 15 - 20 minutes | Microwave energy transfer is more efficient than conventional heating.[5] |
| Typical Yield | 65 - 75% | 70 - 85% | Faster reaction times can reduce the formation of degradation byproducts. |
| Observed Purity (Crude) | 85 - 90% (by HPLC) | 90 - 95% (by HPLC) | Less time at high temperature often leads to cleaner reaction profiles. |
| Key Reproducibility Factor | Consistent heating/reflux rate | Accurate internal temperature monitoring | Inconsistent heating can cause side reactions; microwave power fluctuations can be an issue. |
Table 2: Essential Characterization Data for Validation
| Analysis | Expected Result for 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | Common Deviations Indicating Impurities/Side Products |
| Appearance | Off-white to light yellow crystalline solid | Dark brown/oily solid: Suggests thermal degradation or starting material contamination. |
| Melting Point | Sharp, defined range (e.g., 115-117°C) | Broad or depressed melting range: Indicates impurities. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3 (m, 4H, Ar-H), δ ~5.6 (s, 1H, pyrazole-H), δ ~3.8 (br s, 2H, -NH₂), δ ~2.4 (s, 3H, Ar-CH₃), δ ~2.2 (s, 3H, pyrazole-CH₃) | Broad water peak (~1.6 ppm), residual solvent peaks, peaks corresponding to unreacted starting materials. |
| ¹³C NMR (100 MHz, CDCl₃) | ~11 signals including Ar-C, pyrazole-C, and CH₃ carbons. | Fewer or additional signals suggest incomplete reaction or side product formation. |
| LC-MS (ESI+) | [M+H]⁺ = 188.1182 | Presence of peaks corresponding to starting materials or oligomeric byproducts. |
Note: Specific NMR chemical shifts are predictive and must be confirmed experimentally. Pyrazole derivatives are widely characterized using these spectroscopic techniques.[8][9]
Conclusion and Best Practices
Assessing the reproducibility of any chemical synthesis, including that of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, requires a systematic approach that extends beyond simply following a recipe. The key to achieving consistent and reliable results lies in understanding the causality behind each step and implementing rigorous controls.
Key Takeaways for Ensuring Reproducibility:
-
Document Everything: Record the source, purity, and lot number of all reagents.[3] Note the exact solvent grade, reaction times, temperatures, and stir rates.
-
Define Completion: Never rely solely on time. Use an appropriate analytical method like TLC or LC-MS to define the reaction endpoint.
-
Standardize Purification: The method of purification, especially the choice and volume of the recrystallization solvent, is a major source of variability in final purity and yield.
-
Unambiguous Characterization: Full characterization (NMR, MS) is non-negotiable for validating the structure and purity of the final product.
By adopting this mindset and these practices, researchers can move from struggling with inconsistent outcomes to developing robust, transferable, and truly reproducible synthetic protocols.
References
- Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities! | ACS Nano. (2020).
- Reproducibility in Chemical Research - ResearchGate. (2025).
- Taking on chemistry's reproducibility problem | News | Chemistry World. (2017).
- Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing). (2024).
- Repeatability and Reproducibility in Analytical Chemistry - YouTube. (2024).
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025).
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. (n.d.).
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026).
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.).
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025).
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
Essential Safety and Handling Guide for 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe laboratory practice. Structurally related compounds exhibit a range of health effects that should be anticipated when handling 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine.
Anticipated Hazards:
-
Skin Irritation and Corrosion: Aromatic amines can be irritating to the skin, and prolonged contact may lead to more severe effects.[3][4]
-
Serious Eye Damage/Irritation: Chemicals of this class can cause significant eye irritation upon contact.[3][4][5]
-
Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[3][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]
Causality: The amine and pyrazole moieties are known to be biologically active, which is why they are common scaffolds in drug discovery.[6][7] This reactivity also underlies their potential toxicity. The aromatic nature of the compound can facilitate skin absorption.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | To prevent skin contact, as related compounds can cause skin irritation and may be absorbed through the skin.[2] Gloves should be inspected before use and disposed of properly.[3][8] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary for splash hazards. | To protect against eye irritation or serious eye damage from dust particles or splashes.[2][3] |
| Skin and Body Protection | A laboratory coat is mandatory. Consider a chemical-resistant apron for larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area is required. For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[9][10] | To prevent inhalation of the compound, which may cause respiratory irritation.[3][4] |
Operational and Handling Plan
A systematic workflow is essential for safe and efficient experimentation.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.[4] Verify that your fume hood is functioning correctly. Assemble all necessary PPE as outlined in the table above.
-
Handling: All manipulations of the solid compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2] Care should be taken to avoid the formation of dust.[8][11] Keep the container tightly closed when not in use.[4][11]
-
Post-Handling: After handling, thoroughly wash your hands with soap and water.[12] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] Do not dispose of it in the regular trash.[1]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan
Improper disposal of chemical waste can have serious environmental consequences.[1][14]
Waste Disposal Workflow
Caption: A systematic process for the safe disposal of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine waste.
Disposal Protocol:
-
Waste Identification and Segregation: This compound should be treated as hazardous chemical waste.[1]
-
Containerization: All waste, including contaminated PPE and weighing papers, should be collected in a designated and properly labeled hazardous waste container.[14] The container must be compatible with the chemical and have a secure lid.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[14]
-
Disposal: The disposal of this chemical waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14] Do not pour this chemical down the drain or dispose of it in the regular trash.[1][14]
References
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- What are the Health and Safety Guidelines for Using Amines?.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific. Published August 24, 2023.
- 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8. CDH Fine Chemical.
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine Safety Data Sheets. Echemi.
- Safety Data Sheet. Published February 14, 2023.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Published July 22, 2025.
- Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific. Published September 13, 2012.
- SAFETY DATA SHEET. Fisher Scientific. Published December 23, 2025.
- SAFETY DATA SHEET. Published February 14, 2023.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.nl [fishersci.nl]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
